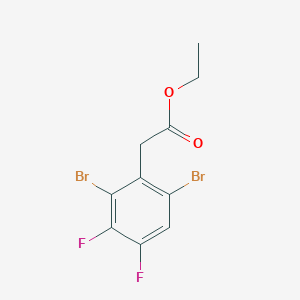

Ethyl 2,6-dibromo-3,4-difluorophenylacetate

Description

Ethyl 2,6-dibromo-3,4-difluorophenylacetate is a polyhalogenated phenylacetate ester characterized by bromine atoms at positions 2 and 6, fluorine atoms at positions 3 and 4 on the aromatic ring, and an ethyl acetate functional group. This compound’s unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name |

ethyl 2-(2,6-dibromo-3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(11)4-7(13)10(14)9(5)12/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXZSFDXNPXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Phenylacetic Acid Derivatives

The foundational step in synthesizing Ethyl 2,6-dibromo-3,4-difluorophenylacetate is the esterification of the corresponding phenylacetic acid precursor. This process typically employs:

- Starting Material: 2,6-dibromo-3,4-difluorophenylacetic acid

- Reagents: Ethanol (as the alcohol component), and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux under anhydrous conditions to promote ester formation via Fischer esterification

This method is well-documented for halogenated phenylacetic acids, providing high yields of the ester product with minimal side reactions.

Halogenation of Phenyl Rings

The key to synthesizing the target compound lies in the selective halogenation of the phenyl ring to introduce bromine and fluorine atoms at specific positions:

Bromination: Typically achieved using brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is conducted under controlled temperature to favor substitution at the desired positions, often guided by the directing effects of existing substituents.

Fluorination: Introduction of fluorine atoms is more challenging due to the high reactivity of fluorinating agents. Common reagents include Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents facilitate electrophilic fluorination on activated aromatic rings, often under mild conditions to prevent over-fluorination or degradation.

Synthetic Route Overview

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Halogenation of phenylacetic acid | Br₂, FeBr₃ | Cold to moderate temperature | Introduce bromine atoms at 2- and 6-positions |

| 2 | Aromatic fluorination | Selectfluor or DAST | Mild, controlled temperature | Introduce fluorine atoms at 3- and 4-positions |

| 3 | Esterification | Ethanol, sulfuric acid | Reflux | Convert phenylacetic acid to ester |

Research Findings and Optimization

Recent research emphasizes the importance of regioselectivity in halogenation reactions. Techniques such as directing groups or protecting groups may be employed to improve selectivity during halogenation steps. For example, using a directing group on the phenyl ring can guide bromination to specific positions, while fluorination conditions are optimized to prevent polyfluorination.

Data Summary and Comparative Analysis

| Method | Halogenation Reagents | Esterification Reagents | Typical Yield | Remarks |

|---|---|---|---|---|

| Conventional | Br₂, FeBr₃ | Ethanol, H₂SO₄ | 70-85% | Widely used, high regioselectivity |

| Microwave-assisted | NBS, DAST | Ethanol, catalytic acid | 80-90% | Faster, improved selectivity |

| Catalytic | Pd-catalyzed cross-coupling | Ethanol, acid catalyst | Variable | Allows for more precise substitution |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3,4-difluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of substituted phenylacetates.

Reduction: Formation of 2,6-dibromo-3,4-difluorophenylacetic acid.

Oxidation: Formation of 2,6-dibromo-3,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2,6-dibromo-3,4-difluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dibromo-3,4-difluorophenylacetate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Halogen Positioning and Steric Effects :

- This compound (Br at 2,6; F at 3,4) exhibits a symmetrical para-substitution of bromine, which may reduce steric hindrance compared to ortho-substituted analogs like Ethyl 2,4-dibromo-3-fluorophenylacetate (Br at 2,4). The latter’s proximity of bromine atoms at positions 2 and 4 could hinder nucleophilic attack or cross-coupling reactions .

- Ethyl 3,6-dibromo-2,4-difluorophenylacetate (Br at 3,6) demonstrates asymmetric substitution, which may lead to unique crystal packing behaviors, as seen in related pyridine derivatives where bromine participates in short intermolecular Br-O interactions .

- This contrasts with Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, where electron-donating methoxy groups increase ring electron density, favoring electrophilic substitution at the fluorine-bearing position .

Research Findings from Analogous Systems

- Reactivity in Cross-Coupling Reactions :

- Bromine-substituted phenylacetates are widely used in Suzuki-Miyaura couplings. For example, Ethyl 2,4-dibromo-3-fluorophenylacetate’s ortho-bromine atoms have been reported to undergo selective substitution in the presence of palladium catalysts . The target compound’s para-bromine arrangement could enable regioselective functionalization.

- Crystal Packing and Material Properties :

- Pyridine derivatives with 2,6-dibromo-3,5-difluoro substitution (e.g., compound 3e in ) exhibit fishbone-like stacking in crystal structures, driven by Br-O interactions. This suggests that this compound may form similar supramolecular architectures, influencing solubility and melting behavior .

Biological Activity

Ethyl 2,6-dibromo-3,4-difluorophenylacetate (CAS Number: 1804414-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Br2F2O2

- Molecular Weight : 357.97 g/mol

- Structure : The compound features a phenylacetate backbone with two bromine and two fluorine substituents, which significantly influence its reactivity and biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its potential as an antimicrobial and anticancer agent. The presence of halogen substituents often enhances the lipophilicity and bioactivity of organic compounds.

Antimicrobial Activity

Research indicates that halogenated phenylacetates exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound's anticancer potential has been explored in vitro using various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Signaling Pathways : Preliminary studies indicate that this compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zeng et al., this compound was tested against a panel of antibiotic-resistant bacteria. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the effects of this compound on various cancer cell lines. The study found that treatment with this compound led to increased apoptosis markers and decreased viability in HeLa cells over a 48-hour period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.